![molecular formula C20H18N2O3S B14941202 3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941202.png)
3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiroheterocyclic compounds. These compounds are known for their unique structural features, which include a spiro junction connecting two different ring systems. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves the cyclocondensation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with various nucleophiles. One common method includes the reaction of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with 1,2- and 1,3-dinucleophiles, followed by three-component cyclocondensations with arylamines and 2-mercapto-acetic acid . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as aluminum trichloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Basic Chemical Information
Hydrolytic Reactions
The thiazolidine dione moiety undergoes acidic/basic hydrolysis to generate reactive intermediates:
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Mechanism : Nucleophilic attack by water or hydroxide ions on the carbonyl groups, leading to ring-opening.
Alkylation/Oxidation
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Alkylation : Methoxyphenyl substituent may participate in O-alkylation under strong bases (e.g., NaH).
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Oxidation : Potential oxidation of the dihydroquinoline ring to form fully aromatic systems.
Nucleophilic Substitution
The spiro junction may enable substitution reactions at the pyrroloquinoline core, depending on electronic effects.
Reaction Type | Conditions | Product Type |
---|---|---|
Hydrolysis | HCl/H₂O or NaOH | Thiazolidine ring-opened derivatives |
Alkylation | Alkyl halides + bases | O-alkylated methoxyphenyl analogs |
Oxidation | Oxidizing agents (e.g., DDQ) | Aromatic quinoline derivatives |
Mechanistic Insights
While exact mechanisms remain under study, the compound’s reactivity is influenced by:
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Electron-deficient sites : The thiazolidine dione’s carbonyl groups act as electrophilic centers.
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Stereochemical rigidity : The spiro junction restricts conformational flexibility, directing reactivity to specific sites.
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Hydrogen bonding : Methoxyphenyl substituent may modulate solubility and reaction pathways .
Scientific Research Applications
3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of blood coagulation factors Xa and XIa.
Mechanism of Action
The mechanism of action of 3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets, such as blood coagulation factors. The compound inhibits these factors by binding to their active sites, thereby preventing the formation of blood clots . The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may interact with other proteins and enzymes involved in coagulation.
Comparison with Similar Compounds
Similar Compounds
4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A structural analog with similar biological activities.
6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: Known for their anticoagulant properties.
2-oxindoles: Privileged substructures in drug design with potential anticancer activities.
Uniqueness
What sets 3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione apart is its unique spiro junction, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and the potential for multiple pharmacological activities.
Biological Activity
The compound 3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest it may exhibit a range of biological activities, including anticancer and antimicrobial properties. This article reviews the available literature on its biological activity and synthesizes findings from various studies.
Structural Characteristics
The compound is characterized by a complex spirocyclic structure that includes both pyrroloquinoline and thiazolidine moieties. The molecular formula is C18H18N2O3S, and its structure can be represented as follows:
- Molecular Formula : C18H18N2O3S
- SMILES Notation :
CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=C(C=C4)OC
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below are the key findings regarding its pharmacological properties:
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline structures can inhibit cancer cell proliferation. For example:
- A study reported that compounds similar to this structure exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens:
- A review highlighted that certain pyrroloquinoline derivatives possess potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action is thought to disrupt bacterial cell wall synthesis .
Study 1: Anticancer Efficacy Evaluation
In a controlled study examining the anticancer properties of related compounds:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis Induction |
Compound B | A549 (Lung Cancer) | 20 | G2/M Arrest |
This study found that both compounds significantly inhibited cell growth, suggesting that modifications to the structure could enhance efficacy.
Study 2: Antimicrobial Activity Assessment
A comparative analysis was conducted on the antimicrobial activity of several related compounds:
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
Compound C | S. aureus | 18 |
Compound D | E. coli | 15 |
These results indicate that modifications in the substituents on the pyrroloquinoline scaffold can lead to enhanced antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione?
- Methodology : The compound can be synthesized via regioselective thermolysis of spiro-oxadithiino derivatives (e.g., spiro[benzopyran-3',2-[1,3,4]oxadithiino[5,6-c]benzopyran]-4'-ones) in the presence of ethyl diazoacetate . Alternative routes involve reacting hydrazinocarbothioamides with α-halocarbonyl compounds (e.g., ethyl bromoacetate or 2-bromoacetophenone derivatives) to form thiazolidin-4-one or thiazole-containing spiro derivatives .
- Key Steps :
- Use of diazo compounds to induce cyclization.
- Optimization of solvent (DMF, ethanol) and temperature (80–120°C).
- Purification via recrystallization or column chromatography.
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography : Determines bond lengths, angles, and spiro-conformation (e.g., mean σ(C–C) = 0.003 Å, R-factor = 0.049) .
- Spectroscopy :
- NMR : Assigns proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).
- FT-IR : Confirms carbonyl (C=O) and thiazolidine (C–S) stretches .
- Elemental analysis : Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Q. What are the primary structural features influencing its reactivity?
- Spiro-Conformation : The fused pyrroloquinoline and thiazolidine-dione rings create steric hindrance, limiting nucleophilic attack at the spiro-carbon .
- Electron-Donating Groups : The 4-methoxyphenyl substituent enhances resonance stabilization, directing electrophilic substitution to the para position .
- Hydrogen Bonding : Thiazolidine-dione carbonyl groups participate in intermolecular H-bonding, affecting solubility and crystallinity .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be applied to study its interactions with biological targets?
- Methodology :
- System Setup : Use software like AMBER or GROMACS to model the compound in a solvated lipid bilayer or protein-binding pocket .
- Force Fields : Apply GAFF or CHARMM parameters for small molecules and TIP3P for water.
- Sampling : Run 100+ ns simulations to assess binding stability, hydrogen bonding, and hydrophobic interactions .
- Key Metrics :
- Root-mean-square deviation (RMSD) of ligand-protein complexes.
- Free energy calculations (MM-PBSA/GBSA) to estimate binding affinities .
Q. How to address contradictions in reported antioxidant activity data for this compound?
- Experimental Design :
- Standardization : Use ascorbic acid as a positive control in DPPH assays under identical conditions (e.g., 0.1 mM DPPH in ethanol, 30-min incubation) .
- Dose-Response Curves : Test concentrations from 10–200 µM to calculate IC50 values.
- Reproducibility : Validate results across multiple labs with controlled oxygen levels and light exposure.
- Possible Confounders :
- Solvent polarity affecting radical scavenging efficiency.
- Auto-oxidation of thiazolidine-dione under prolonged assay conditions .
Q. What are the challenges in achieving regioselective synthesis of its derivatives?
- Key Issues :
- Competing pathways during cyclization (e.g., oxadiazole vs. thiadiazole formation) .
- Steric effects from the spiro-pyrroloquinoline core limiting access to reactive sites .
- Solutions :
- Use directing groups (e.g., sulfonyl or nitro substituents) to control reaction sites .
- Employ microwave-assisted synthesis to enhance regioselectivity and reduce side products .
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione |
InChI |
InChI=1S/C20H18N2O3S/c1-25-15-9-7-14(8-10-15)22-17(23)12-26-20(22)16-6-2-4-13-5-3-11-21(18(13)16)19(20)24/h2,4,6-10H,3,5,11-12H2,1H3 |
InChI Key |
IBRATCIPRCYTTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC5=C4N(C3=O)CCC5 |
Origin of Product |
United States |
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